molecular formula C11H10O5 B1231235 8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one CAS No. 132971-59-6

8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one

Cat. No.: B1231235
CAS No.: 132971-59-6
M. Wt: 222.19 g/mol
InChI Key: CAWNOJXNAUEIGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cytogenin and its derivatives can be synthesized through various methods. One common approach involves the acylation of cytogenin with acylating agents in the presence of a base, such as pyridine . Another method includes the nucleophilic displacement of chlorinated cytogenin with corresponding nucleophilic reagents .

Industrial Production Methods: Industrial production of cytogenin typically involves microbial fermentation processes using Streptoverticillum eurocidium. The fermentation broth is then subjected to extraction and purification steps to isolate cytogenin in its pure form .

Chemical Reactions Analysis

Comparison with Similar Compounds

Cytogenin is unique compared to other similar compounds due to its dual immunomodulatory and anti-inflammatory properties. Similar compounds include:

Cytogenin stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

132971-59-6

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one

InChI

InChI=1S/C11H10O5/c1-15-7-2-6-3-8(5-12)16-11(14)10(6)9(13)4-7/h2-4,12-13H,5H2,1H3

InChI Key

CAWNOJXNAUEIGB-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)C=C(OC2=O)CO)O

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(OC2=O)CO)O

132971-59-6

Synonyms

8-hydroxy-3-hydroxymethyl-6-methoxyisocoumarin
cytogenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one
Reactant of Route 2
8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one
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8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one
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8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one
Reactant of Route 5
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Reactant of Route 6
8-hydroxy-3-(hydroxymethyl)-6-methoxyisochromen-1-one

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